Oblimersen sodium was developed by Genta Incorporated and is classified as a phosphorothioate antisense oligodeoxynucleotide. It consists of an 18-base sequence that binds specifically to the first six codons of Bcl-2 mRNA, leading to the degradation of this mRNA and subsequent reduction in Bcl-2 protein levels . The compound has received orphan drug status for multiple myeloma and has undergone various clinical trials to assess its safety and efficacy .
The synthesis of oblimersen sodium involves solid-phase oligonucleotide synthesis techniques. The phosphorothioate backbone is created by substituting non-bridging oxygen atoms in the phosphate groups with sulfur atoms, which enhances stability against nucleolytic degradation .
Key steps in synthesis include:
The molecular formula of oblimersen sodium is C₁₈H₂₁N₃O₈P₃S. Its structure comprises 18 nucleotides linked by phosphorothioate bonds, forming a double-stranded complex with its target mRNA. The specific sequence targets the Bcl-2 mRNA, facilitating its enzymatic cleavage .
Molecular Data:
Oblimersen sodium functions by hybridizing with Bcl-2 mRNA to form a DNA/RNA duplex. This complex is recognized by cellular enzymes, leading to the degradation of the mRNA through RNase H-mediated cleavage .
Key reactions include:
The mechanism of action of oblimersen sodium involves several steps:
Clinical studies have shown that treatment with oblimersen results in significant reductions in Bcl-2 expression levels in various cancer cell lines .
Oblimersen sodium exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and capillary electrophoresis are employed to assess purity and confirm structural integrity during synthesis .
Oblimersen sodium has been primarily investigated for its therapeutic potential in oncology:
Oblimersen sodium (Genasense®) is an 18-mer first-generation antisense oligonucleotide (ASO) with a phosphorothioate (PS) backbone, where sulfur replaces non-bridging oxygen atoms in the phosphate group. This modification significantly enhances nuclease resistance and cellular uptake compared to unmodified oligonucleotides [3] [6]. Its sequence (5'-TCTCCCAGCGTGCGCCAT-3') is designed to be complementary to the first six codons of the open reading frame of human Bcl-2 mRNA. Upon cellular internalization, oblimersen binds to its target mRNA via Watson-Crick base pairing, forming a DNA-RNA heteroduplex. This duplex recruits RNase H, an endonuclease that cleaves the RNA strand, leading to catalytic degradation of Bcl-2 mRNA and subsequent suppression of Bcl-2 protein translation [3] [4].
The gapmer design incorporates 2'-O-methoxyethyl (2'-MOE)-modified nucleotides at the 3' and 5' termini (wings), flanking a central PS-modified DNA region (gap). This architecture stabilizes the DNA-RNA hybrid while maintaining RNase H activation capacity. The 2'-MOE modifications increase binding affinity to target mRNA and reduce off-target effects by preventing non-specific protein binding [3].
Table 1: Structural and Functional Properties of Oblimersen Sodium
Property | Specification | Biological Significance |
---|---|---|
Oligonucleotide Type | Antisense gapmer | Target-specific mRNA degradation |
Backbone | Phosphorothioate | Enhanced nuclease resistance & cellular uptake |
Length | 18 nucleotides | Optimal binding specificity and efficiency |
Chemical Modifications | 2'-MOE at 3' and 5' termini | Increased mRNA binding affinity; reduced immunogenicity |
Target Sequence | Codons 1–6 of Bcl-2 ORF | High specificity for Bcl-2 mRNA |
Bcl-2 is an anti-apoptotic protein that maintains mitochondrial membrane integrity by sequestering pro-apoptotic proteins like Bax and Bak. By suppressing Bcl-2 expression, oblimersen disrupts the equilibrium between pro- and anti-apoptotic Bcl-2 family members. This allows Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane, triggering mitochondrial outer membrane permeabilization (MOMP) [3] [8]. MOMP facilitates the release of cytochrome c and SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases) into the cytosol. Cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1) and ATP to form the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates executioner caspases (caspase-3/7), leading to proteolytic degradation of cellular components and apoptotic cell death [7] [8].
SMAC/DIABLO further amplifies apoptosis by neutralizing inhibitor of apoptosis proteins (IAPs), which normally suppress caspase activity. Preclinical studies in non-small cell lung cancer (NSCLC) xenografts demonstrated that oblimersen monotherapy reduced Bcl-2 protein levels by >70%, increased Bax expression, and induced PARP cleavage—a biomarker of caspase activation [1]. The Bax/Bcl-2 ratio is a critical determinant of apoptotic susceptibility, and oblimersen shifts this balance toward apoptosis [2].
Beyond apoptosis, oblimersen promotes tumor cell death through autophagy—a lysosome-dependent catabolic process. Bcl-2 binds the BH3 domain of Beclin-1 (a key autophagy initiator) under normal conditions, inhibiting its autophagic activity. By downregulating Bcl-2, oblimersen frees Beclin-1, enabling it to form the PI3KC3 complex with Vps34, Vps15, and ATG14L [5]. This complex catalyzes phosphatidylinositol-3-phosphate (PI3P) production, which recruits autophagy-related (ATG) proteins to initiate phagophore nucleation. The phagophore elongates to form double-membrane autophagosomes, which engulf cytoplasmic components and fuse with lysosomes for degradation [4] [5].
Autophagy induction by oblimersen involves both transcription-dependent and post-translational mechanisms:
In in vitro models of chronic lymphocytic leukemia (CLL), oblimersen treatment increased LC3-II (an autophagosome marker) and reduced p62/SQSTM1 (an autophagy substrate), confirming autophagic flux. This process supplies energy during nutrient stress but can become cytotoxic when dysregulated [4] [6].
Table 2: Mechanisms of Cell Death Induced by Oblimersen
Pathway | Key Molecular Event | Downstream Effect |
---|---|---|
Apoptosis | Bax/Bak oligomerization → MOMP | Cytochrome c release → Caspase activation |
SMAC/DIABLO release | IAP inhibition → Caspase amplification | |
Autophagy | Beclin-1 release from Bcl-2 | PI3KC3 activation → Autophagosome formation |
DAPK-mediated Beclin-1 phosphorylation | Sustained autophagy initiation |
Oblimersen enhances the efficacy of conventional chemotherapeutics by reversing Bcl-2-mediated chemoresistance. Overexpression of Bcl-2 in tumors (e.g., melanoma, CLL, NSCLC) confers resistance to apoptosis induced by DNA-damaging agents. Oblimersen sensitizes cancer cells by lowering the apoptotic threshold through Bcl-2 suppression [1] [4] [9]. Key synergistic interactions include:
The sequence of administration is critical: preclinical data indicate oblimersen requires 24–48 hours of pre-exposure to maximally suppress Bcl-2 before chemotherapy addition ("priming effect") [1].
Table 3: Synergistic Effects of Oblimersen with Chemotherapeutics
Chemotherapeutic Agent | Cancer Type | Synergistic Mechanism | Clinical Outcome |
---|---|---|---|
Dacarbazine | Advanced Melanoma | ↑ DNA damage-induced apoptosis; ↓ Bcl-2 cytoprotection | ↑ Response rate; ↑ PFS |
Fludarabine/Cyclophosphamide | Relapsed CLL | Depletion of Bcl-2 → Restoration of mitochondrial apoptosis | ↑ Complete response rate; ↓ Relapse risk |
Docetaxel | Refractory NSCLC | Suppression of docetaxel-induced Bcl-2 upregulation | ↑ Tumor apoptosis; ↓ Chemoresistance |
Doxorubicin | Hepatocellular Carcinoma | ↓ Bcl-2-mediated drug efflux; ↑ intracellular drug retention | Preclinical: ↑ Doxorubicin cytotoxicity in vitro |
Compounds Mentioned: Oblimersen sodium, Dacarbazine, Fludarabine, Cyclophosphamide, Docetaxel, Doxorubicin, Cisplatin, 5-Fluorouracil.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8